CID 57346170

Content Navigation

CAS Number

Product Name

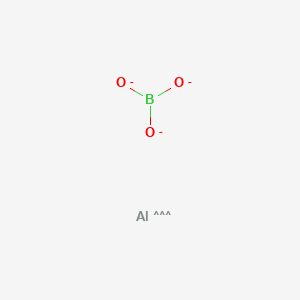

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

High-Temperature Applications and Refractory Materials

- Aluminum borate possesses excellent refractory properties, meaning it can withstand high temperatures without melting or decomposing. Research shows it can be effective even at temperatures exceeding 1600°C []. This makes it a potential candidate for use in:

Electrical Insulation

- Certain aluminum borate ceramics exhibit good electrical insulating properties. Studies have been conducted to explore their potential use in:

Filtration and Membranes

- The formation of needle-like crystals in some aluminum borate ceramics makes them attractive for filtration applications. Research suggests these needle-like structures can be useful for:

Genetic Engineering

- Unique properties of aluminum borate nanoparticles, particularly their ability to pierce cell walls, have opened doors for potential applications in genetic engineering. Studies have explored their use for:

- Delivering genetic material into cells.

CID 57346170, also known as Aluminum Borate or AlBO₃, is an inorganic compound that belongs to a family of aluminoborate minerals. Its most recognized form is Al₁₈B₄O₃₃, which is noted for its excellent thermal stability and low coefficient of thermal expansion. This compound exhibits a crystalline structure and is characterized by its ability to withstand high temperatures and resist chemical degradation, making it suitable for various industrial applications. The molecular formula of Aluminum Borate is AlBO₃, with a molecular weight of approximately 85.79 g/mol .

- Solid-State Reactions: Typically involves heating aluminum and boron oxide at high temperatures to synthesize Aluminum Borate.

- Acid-Base Reactions: The compound can react with acids to form aluminum salts and boric acid.

- Oxidation-Reduction Reactions: Under certain conditions, it can be oxidized or reduced, although these reactions are less common compared to its formation reactions.

The stability of Aluminum Borate allows it to maintain its properties across various chemical environments, which is advantageous for applications in materials science .

Aluminum Borate can be synthesized through several methods:

- Solid-State Reaction: This traditional method involves mixing aluminum oxide and boron oxide and heating the mixture at high temperatures (around 1000°C) to promote the formation of Aluminum Borate.

- Sol-Gel Process: A more modern approach where aluminum and boron precursors are dissolved in a solvent and undergo hydrolysis followed by gelation.

- Hydrothermal Synthesis: Involves the reaction of aluminum and boron sources in water at elevated temperatures and pressures, leading to the formation of crystalline Aluminum Borate.

These methods allow for control over the purity and morphology of the final product, which can be tailored for specific applications .

Aluminum Borate has a wide range of applications due to its unique properties:

- Thermal Insulation: Its high thermal stability makes it suitable for use in high-temperature insulation materials.

- Ceramics Manufacturing: Used as a raw material in the production of advanced ceramic materials due to its mechanical strength.

- Electronics: Exhibits dielectric properties that are beneficial in electronic components.

- Biomedical

Aluminum Borate has several similar compounds that share some properties but differ significantly in others:

| Compound Name | Formula | Key Properties | Unique Features |

|---|---|---|---|

| Boron Nitride | BN | High thermal stability, electrical insulation | Excellent lubricating properties |

| Silicon Carbide | SiC | High hardness, thermal conductivity | Widely used in semiconductor devices |

| Zirconium Dioxide | ZrO₂ | High melting point, chemical resistance | Used extensively in dental ceramics |

Aluminum Borate stands out due to its combination of thermal stability, mechanical strength, and dielectric properties, making it uniquely suited for applications where these characteristics are critical .

Molecular Composition and Structural Variants

Aluminum borate exists in multiple stoichiometric forms, reflecting its complex crystallography and synthesis-dependent polymorphism. The primary molecular formulas include:

| Formula | Molar Mass (g/mol) | CAS Number | Crystal System |

|---|---|---|---|

| AlBO₃ | 85.79 | 10167-67-6 | Trigonal (R-3c) |

| Al₂B₂O₆ | 171.59 | 11121-16-7 | Orthorhombic |

| 9Al₂O₃·2B₂O₃ | 512.30 | 61279-70-7 | Monoclinic |

The trigonal AlBO₃ variant (space group R-3c) features corner-sharing AlO₆ octahedra and planar BO₃ units, with Al–O and B–O bond lengths of 1.94 Å and 1.39 Å, respectively . The 9Al₂O₃·2B₂O₃ form exhibits needle-like whisker morphologies with diameters of 1–3 μm and lengths up to 30 μm .